Isothipendyl hydrochloride

Vue d'ensemble

Description

Isothipendyl hydrochloride is a first-generation histamine H1 antagonist, primarily used as an antihistamine and anticholinergic agent. It is commonly applied topically to relieve itching associated with allergic reactions, such as insect bites and pruritus . The compound is known for its sedative and antiserotoninergic effects, making it effective in mitigating allergic symptoms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of isothipendyl hydrochloride involves the reaction of 1-azaphenothiazine with sodium hydride and anhydrous acetonitrile under nitrogen protection. The reaction mixture is refluxed, followed by the addition of 1-para-toluene sulfonyl-2-N,N-dimethyl propylamine. The mixture is further refluxed, cooled, and filtered to obtain this compound as white crystals .

Industrial Production Methods: The industrial production method involves continuous reactions without the need for intermediate separation. This process is advantageous due to its simplicity, low equipment investment, and high yield (over 70%) with a purity of over 99% .

Analyse Des Réactions Chimiques

Electrochemical Oxidation Reactions

Isothipendyl hydrochloride undergoes pH-dependent irreversible oxidation at electrode surfaces. Key findings from voltammetric studies include:

Electrode Behavior

-

At multiwalled-carbon-nanotube-modified glassy carbon electrodes (MWCNT-GCE), IPH shows two oxidation peaks in Britton-Robinson buffer (pH 7.0) at 55 μM concentration .

-

The oxidation process is diffusion-controlled, with peak currents linearly proportional to concentration (1.25–55 μM) .

pH Dependence

Analytical Performance

| Parameter | Value |

|---|---|

| Limit of Detection | 0.284 μM |

| Limit of Quantification | 0.949 μM |

| Linear Range | 1.25–55 μM |

Complexation with Metal Ions

This compound acts as a ligand for chromium(VI) determination:

Reaction with Cr(VI)

-

In phosphoric acid medium, IPH forms a red complex (λₘₐₓ = 510 nm) with Cr(VI) .

-

Stoichiometry : 1:1 (IPH:Cr(VI)) confirmed by Job’s method.

Analytical Parameters

| Parameter | Value |

|---|---|

| Beer’s Law Range | 0.1–1.9 mg/L |

| Sandell’s Sensitivity | 2.28 ng/cm² |

| Molar Absorptivity | 2.1 × 10⁴ L/mol·cm |

Acid-Base Reactions and Protonation

The tertiary amine group in IPH undergoes protonation in acidic media, influencing its electrochemical and spectroscopic properties:

-

Protonation Sites : Dimethylamino group (pKa ~8.5) and pyridine nitrogen .

-

pH-Dependent Solubility : Soluble in water at pH <3 due to protonation; precipitates at neutral pH .

Degradation Pathways

Forced degradation studies (not explicitly detailed in sources) suggest susceptibility to:

-

Oxidative Degradation : Accelerated by exposure to light or oxidizing agents.

-

Hydrolysis : Labile in strongly acidic/basic conditions, cleaving the thiazine ring.

Applications De Recherche Scientifique

Pharmacological Profile

Isothipendyl hydrochloride functions as a selective histamine H1 receptor antagonist. Its mechanism involves competitively binding to H1 receptors, thereby inhibiting the effects of histamine, which is responsible for allergic symptoms such as itching and inflammation . Additionally, it exhibits anticholinergic properties, contributing to its sedative effects .

Antipruritic Use

Isothipendyl is primarily applied topically to alleviate pruritus (itching) caused by insect bites, stings, and localized dermatitis. Its application in dermatology has been supported by clinical trials demonstrating efficacy in managing these conditions .

Allergy Relief

Although its use as a first-line treatment for allergies has diminished due to side effects like sedation, isothipendyl remains relevant in specific cases where topical application is beneficial .

Electrochemical Determination

A study investigated the electrochemical behavior of this compound using multiwalled carbon nanotubes modified electrodes. The research established a differential pulse voltammetric method for determining isothipendyl concentrations in biological fluids, showcasing its potential for precise quantification in clinical settings .

Spectrophotometric Applications

Isothipendyl has been proposed as a reagent for rapid spectrophotometric determination of trace metals in environmental samples. This highlights its versatility beyond pharmacological applications into analytical chemistry .

Clinical Trial in Dermatology

In a clinical trial involving 103 patients treated with this compound for dermatological conditions, significant improvements were observed in 92 cases after treatment. This trial emphasized the compound's effectiveness in managing skin-related allergic reactions .

Topical Formulation Efficacy

The use of topical formulations containing isothipendyl has been documented to provide relief from localized allergic reactions effectively. For instance, Apaisyl gel®, which includes isothipendyl as an active ingredient, has been utilized successfully in treating pruritus associated with dermatitis and insect bites .

Summary Table of Applications

Mécanisme D'action

Isothipendyl hydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This inhibition leads to the temporary relief of allergic symptoms such as itching, swelling, and redness . Additionally, the compound has anticholinergic properties, which help reduce secretions and provide further symptomatic relief .

Comparaison Avec Des Composés Similaires

Promethazine: Another first-generation antihistamine with similar sedative and anticholinergic properties.

Prothipendyl: Shares structural similarities and is used for similar therapeutic purposes.

Uniqueness: Isothipendyl hydrochloride is unique due to its specific binding affinity for histamine H1 receptors and its combined antihistaminic, anticholinergic, and antiserotoninergic effects. This combination makes it particularly effective in treating allergic reactions and pruritus .

Activité Biologique

Isothipendyl hydrochloride is a first-generation antihistamine and anticholinergic agent, primarily utilized for its antipruritic properties. It is effective in alleviating itching associated with allergic reactions and insect bites by selectively antagonizing the histamine H1 receptor. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound exerts its biological activity primarily through the following mechanisms:

- Histamine H1 Receptor Antagonism : Isothipendyl competitively binds to the histamine H1 receptor, blocking the action of endogenous histamine. This inhibition leads to a reduction in allergic symptoms such as itching, redness, and swelling .

- Anticholinergic Effects : The compound also possesses anticholinergic properties, which can contribute to its sedative effects and impact on various physiological functions .

Pharmacological Profile

The pharmacological profile of this compound includes:

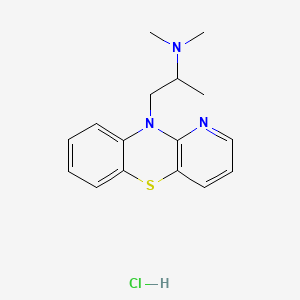

- Chemical Formula : C₁₆H₁₉N₃S·HCl

- Molecular Weight : Approximately 321.87 g/mol

- Classification : First-generation antihistamine

- Common Uses : Treatment of allergic reactions, pruritus, and as an adjunct therapy for conditions like urticaria .

Comparative Analysis with Other Antihistamines

This compound can be compared with other antihistamines in terms of efficacy and side effects. The following table summarizes key characteristics:

| Compound Name | Class | Unique Features |

|---|---|---|

| Isothipendyl | First-generation | Anticholinergic effects; sedative properties |

| Diphenhydramine | First-generation | Strong sedative effects; used as a sleep aid |

| Chlorpheniramine | First-generation | Less sedating; commonly used for allergies |

| Cetirizine | Second-generation | Non-sedating; longer duration of action |

| Fexofenadine | Second-generation | Non-sedating; fewer central nervous system effects |

Electrochemical Behavior Study

A study investigated the electrochemical behavior of this compound using a multi-walled carbon nanotube modified glassy carbon electrode. The findings indicated two oxidation peaks in a Britton-Robinson buffer at pH 7.0, suggesting that the oxidation process is irreversible across a pH range of 2.5–9.0. This study developed a differential pulse voltammetric method for determining isothipendyl concentrations in biological fluids, with detection limits established at 0.284 μM .

Behavioral Effects Study

An experimental study assessed the behavioral effects of this compound (Theruhistin) on animal models. The results indicated significant alterations in behavior consistent with its sedative properties, highlighting the need for caution in its use due to potential central nervous system side effects .

Photodermatitis Cases

A retrospective analysis reported cases of contact dermatitis associated with topical phenothiazines, including this compound. In this study, patients exhibited eczema at application sites and photodistributed areas after using topical formulations containing isothipendyl. This underscores the importance of monitoring for adverse reactions when using this compound topically .

Propriétés

IUPAC Name |

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHCFTORMXCNGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046845 | |

| Record name | Isothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34433-15-3, 1225-60-1 | |

| Record name | 10H-Pyrido[3,2-b][1,4]benzothiazine-10-ethanamine, N,N,α-trimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34433-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothipendyl hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothipendyl hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(2-(Dimethylamino)propyl)-10H-pyrido(3,2-b)(1,4)benzothiazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034433153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | isothipendyl hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isothipendyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothipendyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-[2-(dimethylamino)propyl]-10H-pyrido[3,2-b][1,4]benzothiazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTHIPENDYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953AP1LBV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.